4-(Cyclohexylsulfanyl)-6-(methoxymethyl)-2-methylpyrimidine
Overview
Description
4-(Cyclohexylsulfanyl)-6-(methoxymethyl)-2-methylpyrimidine is an organic compound characterized by a pyrimidine ring substituted with a cyclohexylsulfanyl group at the 4-position, a methoxymethyl group at the 6-position, and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylsulfanyl)-6-(methoxymethyl)-2-methylpyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Cyclohexylsulfanyl Group: The cyclohexylsulfanyl group can be introduced via a nucleophilic substitution reaction using cyclohexylthiol and an appropriate leaving group on the pyrimidine ring.
Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base such as sodium hydride.
Methylation: The methyl group at the 2-position can be introduced using methyl iodide and a strong base like potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexylsulfanyl)-6-(methoxymethyl)-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The cyclohexylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to yield a dihydropyrimidine derivative.
Substitution: The methoxymethyl group can be substituted with other nucleophiles under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, methoxymethyl chloride.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Cyclohexylsulfanyl)-6-(methoxymethyl)-2-methylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(Cyclohexylsulfanyl)-6-(methoxymethyl)-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylsulfanyl group may enhance lipophilicity, facilitating membrane permeability, while the methoxymethyl group can influence binding affinity to the target. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-(Cyclohexylsulfanyl)-2-methylpyrimidine: Lacks the methoxymethyl group, which may affect its chemical reactivity and biological activity.
6-(Methoxymethyl)-2-methylpyrimidine: Lacks the cyclohexylsulfanyl group, potentially altering its lipophilicity and membrane permeability.
4-(Cyclohexylsulfanyl)-6-methylpyrimidine: Lacks the methoxymethyl group, which may influence its binding affinity and specificity.
Uniqueness
4-(Cyclohexylsulfanyl)-6-(methoxymethyl)-2-methylpyrimidine is unique due to the combination of the cyclohexylsulfanyl and methoxymethyl groups, which confer distinct chemical and biological properties. This combination can enhance its potential as a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
4-cyclohexylsulfanyl-6-(methoxymethyl)-2-methylpyrimidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-10-14-11(9-16-2)8-13(15-10)17-12-6-4-3-5-7-12/h8,12H,3-7,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWYUCLQKJOSBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SC2CCCCC2)COC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601323003 | |
Record name | 4-cyclohexylsulfanyl-6-(methoxymethyl)-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601323003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820205 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338747-86-7 | |
Record name | 4-cyclohexylsulfanyl-6-(methoxymethyl)-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601323003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.